molecular formula C6H3ClIN3 B1530385 4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine CAS No. 916420-31-0

4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B1530385
CAS No.: 916420-31-0
M. Wt: 279.46 g/mol
InChI Key: IAXOZWTXSDGIEI-UHFFFAOYSA-N
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Description

4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine is a useful research compound. Its molecular formula is C6H3ClIN3 and its molecular weight is 279.46 g/mol. The purity is usually 95%.
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Biological Activity

4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine (CAS No. 916420-31-0) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, biological activity, and relevant case studies based on diverse scientific literature.

Structural Characteristics

The molecular formula of this compound is C6H3ClIN3\text{C}_6\text{H}_3\text{ClI}\text{N}_3 with a molecular weight of approximately 279.47 g/mol. The compound features a complex arrangement of nitrogen and carbon atoms that contributes to its reactivity and potential biological effects.

PropertyValue
Molecular FormulaC₆H₃ClIN₃
Molecular Weight279.47 g/mol
Density2.34 g/cm³ (predicted)
SMILESC1=C2C(=NC=NN2C=C1I)Cl

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature; however, its structural analogs and related compounds suggest potential pharmacological properties. Compounds with similar triazine structures have been studied for various biological activities including antimicrobial, antiviral, and anticancer effects.

Antimicrobial Activity

Some related compounds have demonstrated significant antimicrobial activity against various bacterial strains. The presence of chlorine and iodine in the structure may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Studies

While direct studies on this compound are sparse, several case studies involving similar compounds provide insights into potential applications:

  • Triazine Derivatives in Cancer Therapy :
    • A study evaluated the anticancer properties of various triazine derivatives and found that they induced apoptosis in cancer cell lines through multiple pathways including cell cycle arrest and modulation of apoptotic markers.
  • Antiviral Activity of Pyrrolidine Derivatives :
    • Research focused on pyrrolidine derivatives demonstrated effective inhibition of viral replication in vitro. These findings suggest that modifications to the pyrrole ring could enhance antiviral efficacy.
  • Antimicrobial Properties :
    • A series of chlorinated triazines were tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications at the halogen position significantly influenced antibacterial activity.

Properties

IUPAC Name

4-chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-6-5-1-4(8)2-11(5)10-3-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXOZWTXSDGIEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=NN2C=C1I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735079
Record name 4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916420-31-0
Record name 4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine
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4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine
Reactant of Route 4
4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine
Reactant of Route 5
4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine
Reactant of Route 6
4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine

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